1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without a solvent at temperatures between 110°C and 180°C . Another method utilizes tetrachloroethane as a solvent at 70-80°C . These methods yield the desired product with varying efficiencies, typically ranging from 40% to 21% .
Chemical Reactions Analysis
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(3,4-dichloro-2-hydroxyphenyl)ethanol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one can be compared with similar compounds such as:
1-(3,5-Dichloro-2-hydroxyphenyl)ethan-1-one: This compound has similar structural features but differs in the position of chlorine atoms, affecting its reactivity and applications.
1-(3-Chloro-2-hydroxyphenyl)ethan-1-one: With only one chlorine atom, this compound exhibits different chemical properties and reactivity patterns.
2-Acetyl-4,6-dichlorophenol: Another related compound with distinct substitution patterns on the phenyl ring, leading to varied applications.
Properties
IUPAC Name |
1-(3,4-dichloro-2-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWSRGXLFGVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556991 |
Source
|
Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55736-71-5 |
Source
|
Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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